molecular formula C17H24N2O4S B5635509 N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide

N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide

Cat. No. B5635509
M. Wt: 352.5 g/mol
InChI Key: XGBGUUPOJCMIHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules such as N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide often involves multi-step reactions, including protection-deprotection strategies, coupling reactions, and purification methods without chromatography for efficiency and yield improvement (Vedejs & Kongkittingam, 2000). Techniques such as using Bts-protected amino acid chlorides have shown efficacy in related syntheses.

Molecular Structure Analysis

The molecular structure of benzamide derivatives and similar compounds has been extensively analyzed through density functional theory (DFT) and other computational methods to determine their reactivity and interaction potential. Studies indicate that these methods can effectively predict the molecular behavior and structural characteristics (FazilathBasha et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be investigated through their interaction with other chemicals, demonstrating their potential in synthesis and as intermediates in larger molecular constructions. For instance, the transformation and functionalization of sulfonamide groups have been studied to explore the various chemical reactions these compounds can undergo (Kas’yan et al., 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties can be assessed using techniques like X-ray crystallography and spectroscopy (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are essential for the practical use of benzamide derivatives in chemical synthesis and industry. Studies like those on carbonic anhydrase inhibition by sulfonamide derivatives provide insight into the chemical behavior and potential applications of similar compounds (Sethi et al., 2013).

properties

IUPAC Name

N-cyclopentyl-3-(oxolan-3-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-17(19-15-5-1-2-6-15)14-4-3-7-16(10-14)24(21,22)18-11-13-8-9-23-12-13/h3-4,7,10,13,15,18H,1-2,5-6,8-9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBGUUPOJCMIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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